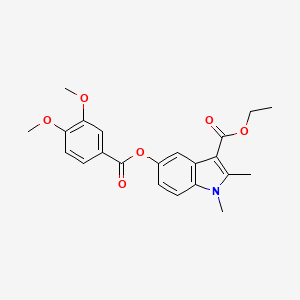![molecular formula C13H13Cl3N2O2S2 B3439119 ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE](/img/structure/B3439119.png)
ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE
Vue d'ensemble
Description
ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE is a complex organic compound that belongs to the class of chlorinated heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with chlorine atoms and a pyrrolidinylcarbothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE typically involves the reaction of 2,5,6-trichloronicotinic acid with pyrrolidine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Applications De Recherche Scientifique
ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its chlorinated pyridine ring can interact with cellular membranes, leading to increased permeability and potential cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2,5,6-TRICHLORO-4-[(4-METHYLPHENYL)THIO]NICOTINATE
- 2,5,6-TRICHLORO-4-[(4-METHYLPHENYL)THIO]NICOTINIC ACID
- 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]PYRIDINE
Uniqueness
ETHYL 2,5,6-TRICHLORO-4-[(1-PYRROLIDINYLCARBOTHIOYL)SULFANYL]NICOTINATE is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidinylcarbothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl 2,5,6-trichloro-4-(pyrrolidine-1-carbothioylsulfanyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N2O2S2/c1-2-20-12(19)7-9(8(14)11(16)17-10(7)15)22-13(21)18-5-3-4-6-18/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVXMHZRYKDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-(3-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B3439041.png)
![3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3439049.png)
![[4-[4-(2-Fluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B3439054.png)

![3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3439073.png)
![3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3439076.png)
![1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine](/img/structure/B3439095.png)
![4-(3-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3439102.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B3439116.png)
![8-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439121.png)
![7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439129.png)
![7-(4-BROMOPHENYL)-8-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439136.png)
![7-(4-bromophenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3439150.png)
